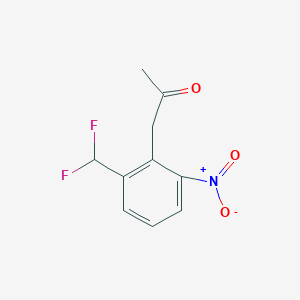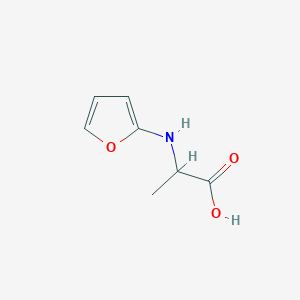
n-Methyl-n-(phenylmethyl)-d-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-n-(phenylmethyl)-d-alanine is an organic compound with the molecular formula C10H13NO2 It is a derivative of alanine, an amino acid, where the amino group is substituted with a methyl group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(phenylmethyl)-d-alanine typically involves the alkylation of alanine derivatives. One common method is the reductive amination of benzylamine with alanine, followed by methylation. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride and methylating agents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-n-(phenylmethyl)-d-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
n-Methyl-n-(phenylmethyl)-d-alanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of n-Methyl-n-(phenylmethyl)-d-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. This modulation can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
n-Methylphenethylamine: Similar in structure but lacks the alanine backbone.
Benzphetamine: Shares the phenylmethyl group but has different pharmacological properties.
Phenethylamine: A simpler structure with similar biological activity
Uniqueness
n-Methyl-n-(phenylmethyl)-d-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the alanine backbone with methyl and phenylmethyl groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2R)-2-[benzyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
YEJHUOTUSORYPX-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(=O)O)N(C)CC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)O)N(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



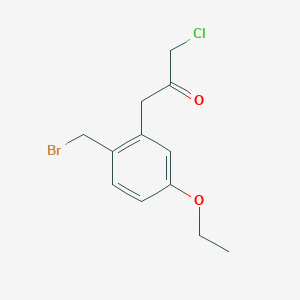
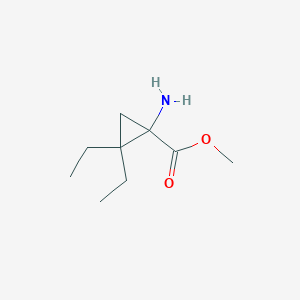
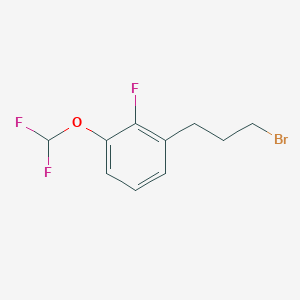
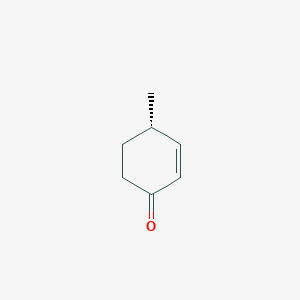
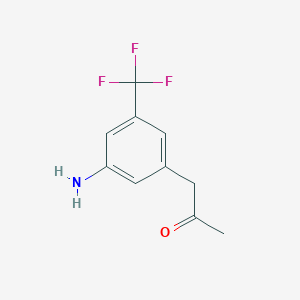
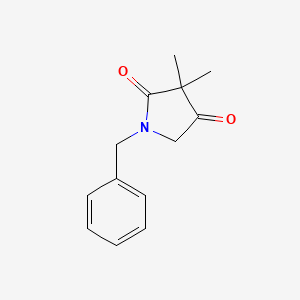

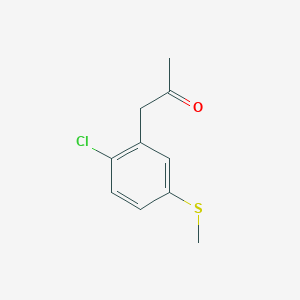
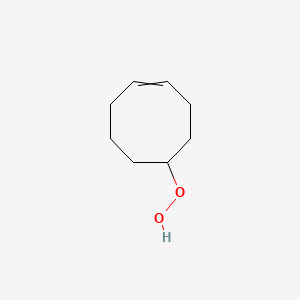
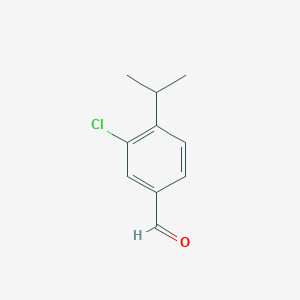
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
